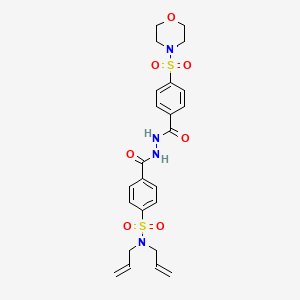
N,N-diallyl-4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diallyl-4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28N4O7S2 and its molecular weight is 548.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Microwave-assisted synthesis techniques have been developed for creating a range of hydrazinecarbonyl benzenesulfonamides, including compounds structurally related to N,N-diallyl-4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)benzenesulfonamide. These methods offer a comparison to conventional preparation methods, with a focus on nuclear magnetic resonance and Fourier-transform infrared spectral techniques (Thiyagarajan et al., 2015).
Biological Evaluation and Antimicrobial Activity
- Certain derivatives of benzenesulfonamide have been synthesized and evaluated for their in vitro antitumor activity against cell lines like HepG2 and MCF-7. These studies include molecular docking and density functional theory (DFT) calculations to assess the potential interaction of these compounds with biological targets (Fahim & Shalaby, 2019).
- Novel benzenesulfonamide derivatives, including structures similar to the compound , have shown promising antimicrobial activity. This includes the inhibition of microbial growth in various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Sowrirajan et al., 2022).
Molecular Docking and Computational Studies
- Computational methods like molecular docking and DFT have been employed to study the interaction of benzenesulfonamide derivatives with biological targets. These studies help in understanding the potential therapeutic applications of these compounds (Elangovan et al., 2021).
- The synthesis of certain benzenesulfonamide derivatives has been followed by molecular docking studies to evaluate their potential as anti-breast cancer agents. Such studies provide insights into the binding affinities and interactions of these compounds with cancer-related proteins (Kumar et al., 2021).
Antineoplastic Agents
- N-substituted benzenesulfonamides, similar in structure to the compound , have been synthesized and evaluated for their effectiveness as antineoplastic agents. These compounds have shown significant activity against cancer cell lines, indicating their potential use in cancer treatment (Hrubiec et al., 1986).
properties
IUPAC Name |
4-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S2/c1-3-13-27(14-4-2)36(31,32)21-9-5-19(6-10-21)23(29)25-26-24(30)20-7-11-22(12-8-20)37(33,34)28-15-17-35-18-16-28/h3-12H,1-2,13-18H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYUWLHQHNIAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


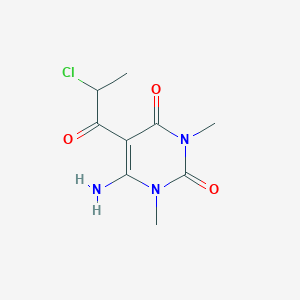
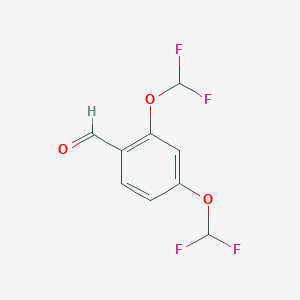
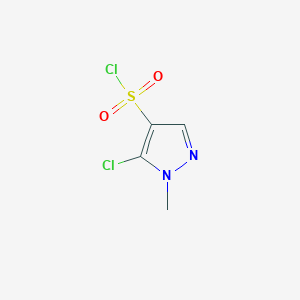
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2447795.png)
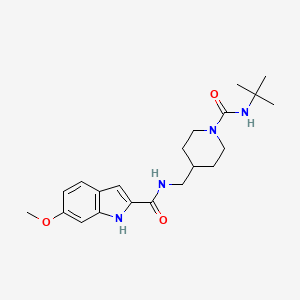
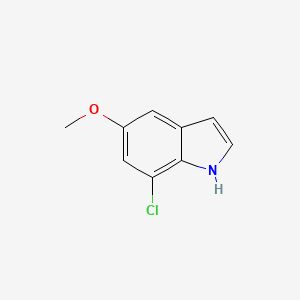
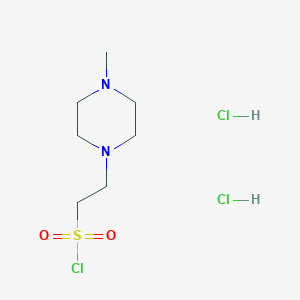

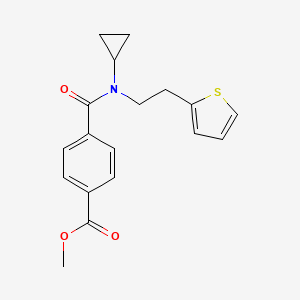
![6-(2,4-Dimethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2447802.png)
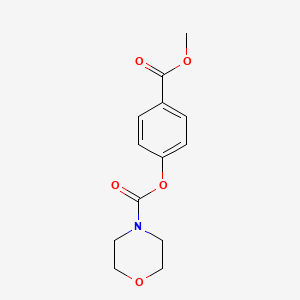
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)
![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)